molecular formula C26H20 B371540 2,7-Distyrylnaphthalene CAS No. 32057-88-8

2,7-Distyrylnaphthalene

Cat. No. B371540
CAS RN: 32057-88-8
M. Wt: 332.4g/mol
InChI Key: BAXGJINOQBOMFG-HEEUSZRZSA-N
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Description

2,7-Distyrylnaphthalene is a compound with the molecular formula C26H20 . It is also known by other names such as 2,7-bis[(E)-2-phenylethenyl]naphthalene and 2,7-di[(E)-styryl]naphthalene .


Synthesis Analysis

The synthesis of 2,7-Distyrylnaphthalene involves irradiation of 2-styrylbenzo[c]phenanthrene under completely oxygen-free conditions . This process leads to the formation of 5,6-dihydrohexahelicene .


Molecular Structure Analysis

The molecular structure of 2,7-Distyrylnaphthalene consists of a naphthalene core with styryl groups attached at the 2 and 7 positions . The compound has a molecular weight of 332.4 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Distyrylnaphthalene are not mentioned in the search results, it’s known that the compound can participate in oxidative polymerization reactions .


Physical And Chemical Properties Analysis

2,7-Distyrylnaphthalene has a molecular weight of 332.4 g/mol and a complexity of 418 . It has no hydrogen bond donor count and an acceptor count of 0 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Fluorescent Probes for Cellular Imaging

2,7-Distyrylnaphthalene: derivatives have been utilized as highly fluorescent probes for the visualization of cellular membranes . These compounds are valuable for monitoring cellular processes in real-time, which is crucial for understanding biological structures and functions.

Biological Studies

The compound’s properties make it suitable for staining membranous structures of eukaryotic cells, aiding in the visualization of a wide range of biological processes dependent on cellular communication and membrane remodeling .

properties

IUPAC Name

2,7-bis[(E)-2-phenylethenyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGJINOQBOMFG-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Distyrylnaphthalene

CAS RN

32057-88-8
Record name NSC288503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Q & A

Q1: How does irradiation of 2,7-distyrylnaphthalene lead to the formation of 5,6-dihydrohexahelicene?

A1: When irradiated under strictly oxygen-free conditions, 2,7-distyrylnaphthalene undergoes a photocyclization reaction. [] This involves the formation of a new carbon-carbon bond between specific positions within the molecule, leading to a cyclized intermediate. Subsequently, hydrogen atom shifts (H-shifts) occur within this intermediate, ultimately yielding 5,6-dihydrohexahelicene.

Q2: How was the conformation of the synthesized 5,6-dihydrohexahelicene determined?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in analyzing the conformation of 5,6-dihydrohexahelicene. [] Specifically, researchers examined:

    Q3: What is the significance of studying helicenes like 5,6-dihydrohexahelicene?

    A3: Helicenes, characterized by their helical structure arising from the non-planar arrangement of fused aromatic rings, represent a fascinating class of molecules with unique properties. [] Their inherent chirality, even in the absence of asymmetric centers, makes them intriguing for applications in areas like:

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